Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate
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Overview
Description
Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a tert-butyl group, a hydrazinecarbonyl moiety, and an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Hydrazinecarbonyl Group: The hydrazinecarbonyl group is introduced through the reaction of the indole derivative with hydrazine and a suitable carbonyl compound.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and hydrazinecarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or hydrazine derivatives.
Scientific Research Applications
Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[1-(hydrazinecarbonyl)ethyl]carbamate: A simpler analog with similar reactivity but lacking the indole ring.
Tert-butyl N-[1-(hydrazinecarbonyl)-1-methylethyl]carbamate: Another analog with a different substitution pattern on the carbamate group.
Uniqueness
Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate is unique due to the presence of the indole ring, which imparts additional chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
72156-69-5 |
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Molecular Formula |
C19H27N5O4 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[(1-hydrazinyl-1-oxopropan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C19H27N5O4/c1-11(16(25)24-20)22-17(26)15(23-18(27)28-19(2,3)4)9-12-10-21-14-8-6-5-7-13(12)14/h5-8,10-11,15,21H,9,20H2,1-4H3,(H,22,26)(H,23,27)(H,24,25) |
InChI Key |
DZWKWCBOUNMSHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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